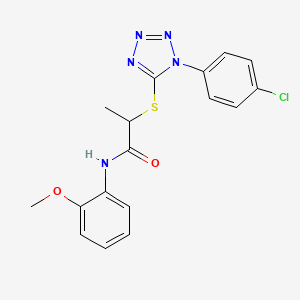
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is an important receptor that plays a crucial role in the innate immune system. It is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are released by damaged or infected cells. TLR4 activation triggers a series of downstream signaling events that lead to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. TLR4 signaling is implicated in a variety of diseases, including sepsis, autoimmune disorders, and cancer. Therefore, TAK-242 has attracted significant attention as a potential therapeutic agent.
Applications De Recherche Scientifique
Environmental Impact and Fate of Chemical Compounds
Research on parabens, a class of preservatives that share some structural similarities with the chemical compound , indicates their widespread presence in aquatic environments due to consumer product usage. These compounds, known for their biodegradability and potential endocrine-disrupting effects, have been studied for their behavior in water, highlighting concerns over continuous environmental exposure and the formation of halogenated by-products through reactions with free chlorine (Haman et al., 2015).
Toxicology and Human Exposure
Studies on flame retardants and antimicrobial agents like triclosan outline the toxicological concerns and human exposure pathways for chemicals used in consumer products. For instance, triclosan, an antimicrobial, is noted for its persistence and bioaccumulation potential, raising questions about its long-term environmental and health effects, including the development of resistant bacterial strains (Bedoux et al., 2012). Similarly, flame retardants have been scrutinized for their neurotoxic effects and the potential for prenatal and postnatal exposure to impact neurodevelopment (Vuong et al., 2020).
Pharmacological Research
The exploration of new pharmacological agents includes the synthesis and evaluation of compounds for their anticancer properties, with an emphasis on achieving high tumor specificity while minimizing toxicity to healthy cells. Research in this area aims to identify compounds that selectively target cancer cells, thus offering potential for the development of more effective and safer therapeutic options. For example, studies on compounds with specific structural features have shown promise in inducing apoptotic cell death in cancer cell lines, indicating the importance of molecular design in the development of anticancer drugs (Sugita et al., 2017).
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-14-5-3-4-6-15(14)25-2)26-17-20-21-22-23(17)13-9-7-12(18)8-10-13/h3-11H,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDILBEAEHPUHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)SC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

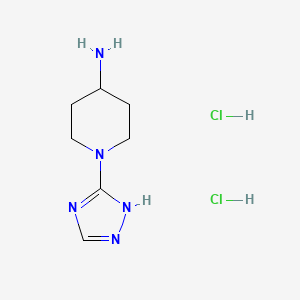
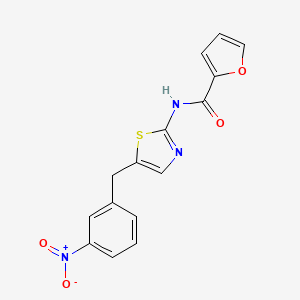

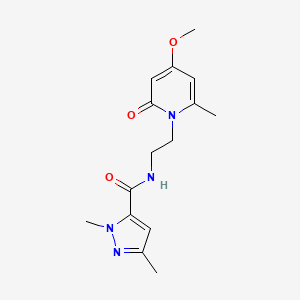
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2694442.png)


![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)
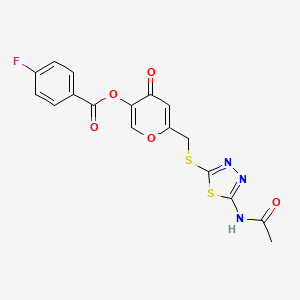
![1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2694454.png)
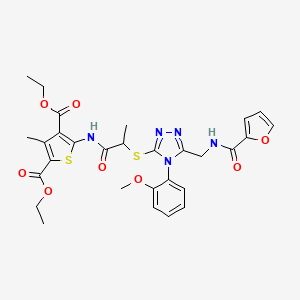
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2694456.png)

amine hydrochloride](/img/no-structure.png)